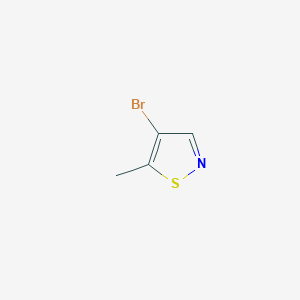
3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid is a chemical compound that has garnered attention in scientific research due to its diverse applications and potential therapeutic properties. The compound is known for its unique structure, which includes a pyrrolidine ring substituted with a 2-fluoropropan-2-yl group and a trifluoroacetic acid moiety.
Vorbereitungsmethoden
The synthesis of 3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of pyrrolidine with 2-fluoropropane under specific conditions to introduce the fluoropropyl group. The resulting intermediate is then treated with trifluoroacetic acid to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the 2-fluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The trifluoroacetic acid moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The fluoropropyl group and the trifluoroacetic acid moiety contribute to its reactivity and binding affinity with target molecules. These interactions can modulate biological pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid can be compared with other similar compounds, such as:
3-(2-chloropropan-2-yl)pyrrolidine, trifluoroacetic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(2-bromopropan-2-yl)pyrrolidine, trifluoroacetic acid: Similar structure but with a bromine atom instead of fluorine.
3-(2-iodopropan-2-yl)pyrrolidine, trifluoroacetic acid: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs .
Eigenschaften
CAS-Nummer |
2138045-21-1 |
|---|---|
Molekularformel |
C9H15F4NO2 |
Molekulargewicht |
245.21 g/mol |
IUPAC-Name |
3-(2-fluoropropan-2-yl)pyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14FN.C2HF3O2/c1-7(2,8)6-3-4-9-5-6;3-2(4,5)1(6)7/h6,9H,3-5H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
GKAJWFAEHGARSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCNC1)F.C(=O)(C(F)(F)F)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



